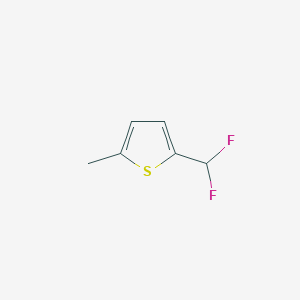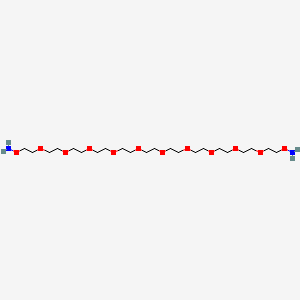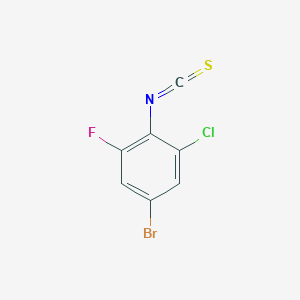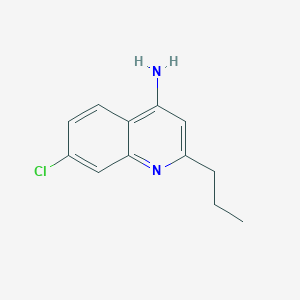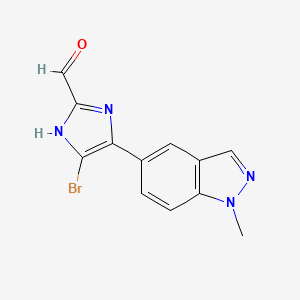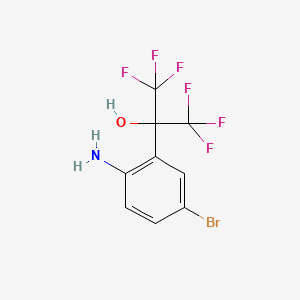
Ethyl (E)-8-Chloro-2-octenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-8-Chloro-2-octenoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features an ethyl group attached to an 8-chloro-2-octenoate moiety, which includes a chlorine atom and a double bond in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (E)-8-Chloro-2-octenoate can be synthesized through esterification reactions. One common method involves the reaction of 8-chloro-2-octenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent selection plays a crucial role in the process, with solvents like toluene or dichloromethane being commonly used .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-8-Chloro-2-octenoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 8-chloro-2-octenoic acid.
Reduction: Formation of 8-chloro-2-octenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (E)-8-Chloro-2-octenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality
Mécanisme D'action
The mechanism of action of Ethyl (E)-8-Chloro-2-octenoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The chlorine atom and double bond in the structure can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 8-chloro-2-octanoate: Lacks the double bond present in Ethyl (E)-8-Chloro-2-octenoate.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (E)-8-Bromo-2-octenoate: Contains a bromine atom instead of chlorine
Uniqueness
This compound is unique due to its specific combination of an ethyl ester, a chlorine atom, and a double bond. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H17ClO2 |
|---|---|
Poids moléculaire |
204.69 g/mol |
Nom IUPAC |
ethyl 8-chlorooct-2-enoate |
InChI |
InChI=1S/C10H17ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h6,8H,2-5,7,9H2,1H3 |
Clé InChI |
KYLYCRXWCQYMLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



